molecular formula C11H16ClNO3 B1601196 4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride CAS No. 27237-49-6

4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride

Cat. No.: B1601196
CAS No.: 27237-49-6
M. Wt: 245.7 g/mol
InChI Key: YVBNLWJELUWWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride is an organic compound with the molecular formula C11H16ClNO3. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-(dimethylamino)ethoxy group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-hydroxybenzoic acid.

    Etherification: The hydroxyl group of 4-hydroxybenzoic acid is etherified with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate. This reaction forms 4-(2-(Dimethylamino)ethoxy)benzoic acid.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(Dimethylamino)ethoxy)benzylamine: This compound has a similar structure but with an amine group instead of a carboxylic acid.

    4-(2-(Dimethylamino)ethoxy)benzaldehyde: This compound has an aldehyde group instead of a carboxylic acid.

    2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acid: This compound has a hydroxyl group on the benzoyl moiety.

Uniqueness

4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

4-[2-(dimethylamino)ethoxy]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-12(2)7-8-15-10-5-3-9(4-6-10)11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBNLWJELUWWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524813
Record name 4-[2-(Dimethylamino)ethoxy]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27237-49-6
Record name 4-[2-(Dimethylamino)ethoxy]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride
Reactant of Route 4
4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(2-(Dimethylamino)ethoxy)benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.